2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone
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Description
The compound “2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone” is a complex organic molecule. It contains a bromine atom attached to a carbon atom, which is part of a larger structure that includes a tert-butyl group, two methyl groups, and two nitro groups attached to a phenyl ring . This compound is likely to be used in pharmaceutical intermediates and as medicine .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursor. The tert-butyl, methyl, and nitro groups would be added in subsequent steps, possibly through electrophilic aromatic substitution or other common reactions in organic chemistry . The bromine atom would likely be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The phenyl ring provides a planar, aromatic base to the molecule. The tert-butyl, methyl, and nitro groups are all electron-donating groups, which could potentially activate the phenyl ring towards further electrophilic aromatic substitution reactions .Chemical Reactions Analysis
This compound, like other organic bromides, could undergo various types of reactions. For example, it could participate in elimination reactions via the E2 mechanism . In such a reaction, a base would abstract a proton from the carbon atom adjacent to the carbon-bromine bond, leading to the formation of a double bond and the expulsion of the bromide ion .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the nitro groups would likely make this compound relatively dense and polar. The tert-butyl and methyl groups could increase the compound’s hydrophobicity, affecting its solubility in different solvents .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If used as a pharmaceutical, it would interact with biological targets in the body to exert a therapeutic effect. The presence of the bromine atom could make this compound a good leaving group, allowing it to participate in nucleophilic substitution reactions within the body .
Safety and Hazards
As with any chemical compound, handling “2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties. For example, brominated compounds can be hazardous and require careful handling .
Properties
IUPAC Name |
2-bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O5/c1-7-10(9(18)6-15)8(2)13(17(21)22)11(14(3,4)5)12(7)16(19)20/h6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYNSGVLKKSRCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380209 |
Source
|
Record name | 2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-56-8 |
Source
|
Record name | 2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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